molecular formula C11H16FN B2700109 [2-(4-Fluorophenyl)ethyl]isopropylamine CAS No. 864960-92-9

[2-(4-Fluorophenyl)ethyl]isopropylamine

Cat. No. B2700109
CAS RN: 864960-92-9
M. Wt: 181.254
InChI Key: PUYBBEVWXQAXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(4-Fluorophenyl)ethyl]isopropylamine” is a compound that has not been extensively studied. It is likely to be a derivative of isopropylamine, which is a hygroscopic colorless liquid with an ammonia-like odor . Isopropylamine is miscible with water and flammable . It is a valuable intermediate in the chemical industry .


Chemical Reactions Analysis

Isopropylamine, a related compound, exhibits reactions typical of other simple alkyl amines, i.e., protonation, alkylation, acylation, condensation with carbonyls . Like other simple aliphatic amines, isopropylamine is a weak base .

Scientific Research Applications

Safety and Hazards

The safety data sheet for isopropylamine indicates that it is extremely flammable and may be corrosive to metals . It causes severe skin burns and eye damage and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-9(2)13-8-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYBBEVWXQAXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Fluorophenyl)ethyl](propan-2-yl)amine

Synthesis routes and methods

Procedure details

To a solution of 4-fluorophenethylamine (1.4 g) in acetic acid (10 mL) was added dropwise acetone (0.82 mL) and methanol (20 mL). After sodium cyano-borohydride (0.64 g) was added, and the solution was stirred at room temperature for 2.5 hours. After adding water and diluting with ethyl acetate, the solution was washed with water and saturated sodium chloride water. After drying with anhydrous sodium sulfate, the residue that was obtained upon removing the solvent by evaporation was purified by NAM silica gel column chromatography (hexane/ethyl acetate), and the title compound (0.62 g) was obtained as colorless solids.
Quantity
1.4 g
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Reaction Step One
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0.82 mL
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reactant
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20 mL
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reactant
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10 mL
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solvent
Reaction Step One
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0.64 g
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Reaction Step Four

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